ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate
Description
Ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate is a structurally complex indole derivative characterized by three key substituents:
- Phenyl group at position 1: The aromatic ring contributes to π-π stacking interactions, influencing crystallinity and solubility.
Its structural complexity suggests applications in medicinal chemistry or materials science, particularly in designing enzyme inhibitors or crystalline materials .
Properties
IUPAC Name |
ethyl 2-(bromomethyl)-5-(4-methylphenyl)sulfonyloxy-1-phenylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrNO5S/c1-3-31-25(28)24-21-15-19(32-33(29,30)20-12-9-17(2)10-13-20)11-14-22(21)27(23(24)16-26)18-7-5-4-6-8-18/h4-15H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVZTOHKDLFKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family, characterized by its complex structure and potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Indole Core : The indole structure is known for its diverse biological properties, including anti-cancer and anti-inflammatory effects.
- Bromomethyl Group : This halogenated moiety can enhance reactivity and may influence interactions with biological targets.
- Sulfonyl Group : The presence of a sulfonyl group often enhances solubility and bioavailability.
Research indicates that compounds with indole structures can interact with various biological pathways:
- Inhibition of Enzymatic Activity : Indoles have been shown to inhibit key enzymes involved in cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Modulation of Signaling Pathways : this compound may modulate signaling pathways like NF-kB and MAPK, which are crucial in inflammation and cancer.
Anticancer Activity
Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties:
- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | COX inhibition |
| HeLa (Cervical) | 12 | MAPK pathway modulation |
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators:
- Cytokine Production : Studies suggest a reduction in TNF-alpha and IL-6 levels upon treatment with this compound.
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, accompanied by increased markers of apoptosis.
- Inflammation Model : In a murine model of inflammation, administration of the compound led to decreased paw swelling and reduced levels of inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Reactivity and Yield The bromomethyl group at position 2 (target compound) offers superior leaving-group capability compared to the 4-bromophenyl group in , which may influence reactivity in cross-coupling or alkylation reactions. Sulfonyloxy vs. Sulfonate esters are often hydrolytically stable, enhancing metabolic resistance in drug design .
Synthetic Challenges
- Compounds with bulky substituents (e.g., sulfonyloxy groups) typically exhibit lower yields due to steric effects. For example, the 10% yield of 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide highlights challenges in synthesizing sterically crowded indoles.
Biological and Material Applications Antimicrobial Potential: The sulfonyl group in the target compound is structurally analogous to benzenesulfonamide derivatives, which exhibit antibacterial and antitumor activities . Crystallinity: The phenyl group at position 1 in the target compound may enhance crystallinity, as seen in related structures analyzed via SHELX software .
Table 2: Substituent Impact on Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
